[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol
Description
Properties
Molecular Formula |
C6H11N3S |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(1-propan-2-yltriazol-4-yl)methanethiol |
InChI |
InChI=1S/C6H11N3S/c1-5(2)9-3-6(4-10)7-8-9/h3,5,10H,4H2,1-2H3 |
InChI Key |
ZKSFYXMWWILOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=N1)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways Overview
The synthesis of [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol involves constructing the 1,2,3-triazole core followed by introducing the methanethiol (-CH2SH) moiety. Key strategies include:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
- Thiolation via nucleophilic substitution or thioamide hydrolysis.
Detailed Synthetic Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Step 1: Synthesis of 1-(Propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Reactants : Propargyl alcohol, azidopropane, Cu(I) catalyst.
- Conditions : Click reaction in aqueous tert-butanol at 60°C for 12 hours.
- Yield : ~85% (analogous to methods in).
Step 2: Reduction to [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
- Reactants : Triazole-carbaldehyde, NaBH4.
- Conditions : Methanol, 0°C to RT, 2 hours.
- Yield : ~90%.
Step 3: Thiolation via Nucleophilic Substitution
- Reactants : Methanol derivative, thiourea, H2SO4.
- Conditions : Reflux in ethanol for 6 hours, followed by alkaline hydrolysis.
- Yield : ~70% (similar to thiazole syntheses in).
Thioamide Hydrolysis Route
Step 1: Synthesis of 1-(Propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
- Reactants : Triazole-carbaldehyde, thiosemicarbazide.
- Conditions : Ethanol, NaOH, reflux for 6 hours (adapted from).
- Yield : ~80%.
Step 2: Hydrolysis to Methanethiol
- Reactants : Thioamide, HCl (conc.).
- Conditions : Reflux in aqueous HCl for 4 hours.
- Yield : ~65% (based on).
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC + Substitution | Cu(I), thiourea, NaBH4 | 70% | High regioselectivity, mild conditions | Multi-step, requires purification |
| Thioamide Hydrolysis | Thiosemicarbazide, HCl | 65% | Fewer steps, cost-effective | Harsh acidic conditions, lower yield |
Critical Reaction Parameters
- Temperature : Thiolation steps require precise control (60–80°C) to avoid oxidation.
- Catalyst : Cu(I) in CuAAC ensures regioselective 1,4-triazole formation.
- Protection/Deprotection : Use acetyl or trityl groups to prevent thiol oxidation during synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as carbonic anhydrase, which is involved in various physiological processes .
Medicine: In medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol is being investigated for its potential therapeutic applications in treating infections and cancer .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as corrosion inhibitors and photostabilizers .
Mechanism of Action
The mechanism of action of [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol with analogous heterocyclic compounds identified in the CAS registry (). Structural differences in heterocycles, substituents, and functional groups are highlighted, along with inferred physicochemical and biochemical properties.
Structural and Functional Group Comparison
The table below summarizes key structural features:
| Compound Name (CAS Registry) | Heterocycle | Substituents | Functional Groups |
|---|---|---|---|
| [1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol | 1,2,3-triazole | N1: Propan-2-yl; C4: -CH2SH | Thiol (-SH) |
| 1-[2-(Propan-2-yl)-1,3-thiazol-5-yl]ethane-1,2-diol (2228554-72-9) | 1,3-thiazole | C2: Propan-2-yl; C5: -CH(OH)CH2OH | Diol (-OH) |
| 3-[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]but-3-en-1-amine (2229384-84-1) | 1,2,3-triazole | N1: Cyclopropylmethyl; C4: -CH2-C≡C-CH2NH2 | Amine (-NH2), Alkene |
| [2-(4-Methyl-1H-imidazol-5-yl)cyclopropyl]methanamine (2229547-70-8) | 1H-imidazole | C4: Methyl; C5: Cyclopropylmethanamine | Amine (-NH2), Cyclopropane |
Key Comparative Insights
Heterocycle Differences: Triazole vs. Thiazoles (e.g., 2228554-72-9) exhibit sulfur-mediated redox activity, while imidazoles (e.g., 2229547-70-8) are more basic due to their aromatic nitrogen arrangement .
Substituent Effects :
- N1 vs. C2/C5 Substitution : The isopropyl group at N1 in the target compound reduces steric hindrance compared to cyclopropylmethyl (2229384-84-1), which introduces strain and conformational rigidity.
- Functional Groups : The thiol (-SH) group distinguishes the target compound from diol- or amine-substituted analogs. Thiols are more acidic (pKa ~10) than amines (pKa ~9–11) and participate in disulfide bond formation, influencing stability and reactivity .
Hypothetical Property Implications :
- Solubility : The thiol group may improve solubility in polar solvents via hydrogen bonding, whereas cyclopropane (2229547-70-8) or alkenes (2229384-84-1) increase hydrophobicity.
- Bioactivity : Amine-containing analogs (e.g., 2229384-84-1) are likely bioactive in protonated forms (e.g., kinase inhibition), while thiols could act as antioxidants or metal-chelating agents.
Research Implications and Limitations
While structural comparisons provide foundational insights, experimental data on reactivity, stability, and bioactivity are absent in the provided evidence. Further studies should prioritize synthesizing and characterizing these analogs to validate hypothesized properties.
Biological Activity
The compound [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol is a member of the triazole family, which is known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol typically involves the Huisgen cycloaddition reaction between an azide and an alkyne. The reaction is catalyzed by copper(I) ions under mild conditions, which facilitates the formation of the triazole ring. The general synthetic route can be summarized as follows:
Synthetic Route:
- Reactants: Azide and alkyne
- Catalyst: Copper(I) ions (CuSO4 and sodium ascorbate)
- Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
- Temperature: Room temperature to 60°C
- Time: Several hours to overnight
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. In particular, compounds containing the triazole moiety exhibit activity against various bacteria and fungi. For instance, studies have demonstrated that related triazole compounds inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting that [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol may possess similar antimicrobial effects .
Anticancer Potential
Recent research highlights the anticancer potential of triazole derivatives. A study focused on various 1,2,3-triazole compounds reported significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For example, a related compound demonstrated an IC50 value of 1.1 μM against MCF-7 cells . The mechanism of action often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, leading to apoptosis in cancer cells .
Study 1: Antiproliferative Activity
A recent study synthesized a series of triazole derivatives and evaluated their anticancer properties. Among them, a compound with a similar structure to [1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol exhibited notable cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.1 to 4.24 μM. These findings suggest that modifications to the triazole ring can enhance biological activity .
Study 2: Antimicrobial Efficacy
In another investigation into the antimicrobial properties of triazoles, several derivatives were tested against common pathogens. Results indicated that certain derivatives showed effective inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This supports the potential use of triazole-based compounds in treating bacterial infections.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
